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molecular formula C11H12ClN B1456944 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1252672-59-5

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile

Cat. No. B1456944
M. Wt: 193.67 g/mol
InChI Key: BRUVVKMNMOYTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507493B2

Procedure details

To a solution of lithium diisopropylamide (11.0 mL, 21.9 mmol, 2 Min tetrahydrofuran, Aldrich) in tetrahydrofuran (100 mL) was added isobutyronitrile (2.0 mL, 21.9 mmol) at 0-5° C. After 30 minutes of stirring, a solution of 1-(bromomethyl)-4-chlorobenzene (3.0 g, 14.6 mmol) in tetrahydrofuran (10 mL) was added at the same temperature. After stirring at room temperature for 2 hours, the reaction mixture was treated with 10% hydrochloric acid (50 mL), and concentrated under reduced pressure to remove tetrahydrofuran. The concentrate was extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed successively with aqueous NaHCO3 (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was then purified by column chromatography using an Analogix® Intelliflash 280™ (SiO2, 0-30% of ethyl acetate in hexanes) to obtain the titled compound. MS (DCI+) m/z 211 (M+NH4)+.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[C:9](#[N:13])[CH:10]([CH3:12])[CH3:11].Br[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1.Cl>O1CCCC1>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][C:10]([CH3:12])([CH3:11])[C:9]#[N:13])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed successively with aqueous NaHCO3 (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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